molecular formula C12H10N2O2 B046474 2-Phenoxynicotinamide CAS No. 111950-69-7

2-Phenoxynicotinamide

Cat. No.: B046474
CAS No.: 111950-69-7
M. Wt: 214.22 g/mol
InChI Key: FTBCRRFSFTVINJ-UHFFFAOYSA-N
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Description

2-Phenoxynicotinamide is an organic compound with the molecular formula C12H10N2O2. It is a derivative of nicotinamide, where the hydrogen atom of the amide group is replaced by a phenoxy group. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities .

Mechanism of Action

Target of Action

2-Phenoxynicotinamide is a potent agonist of the Takeda G-protein-coupled receptor 5 (TGR5) . TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor responsive to bile acids and is ubiquitously expressed in animal and human tissues, including the liver, intestine, heart, spleen, skeletal muscle, brown adipose tissue, gallbladder, and brain . It plays an important role in the regulation of energy homeostasis and glucose metabolism .

Mode of Action

It is known that tgr5 activation promotes glucagon-like peptide-1 (glp-1) secretion in the intestine . GLP-1 acts as an important physiological regulator in glucose control via several mechanisms of action . Therefore, it can be inferred that this compound, as a TGR5 agonist, might stimulate endogenous GLP-1 secretion, potentially offering a novel therapy for the treatment of type 2 diabetes mellitus .

Biochemical Pathways

This compound, as a derivative of nicotinamide, is likely involved in the NAD(P)(H) biosynthetic pathways . All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a compound’s bioavailability

Result of Action

Given its role as a tgr5 agonist, it is likely to influence energy homeostasis and glucose metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxynicotinamide typically involves the reaction of 2-chloronicotinamide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxynicotinamide and its derivatives have emerged as compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. Additionally, they are used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design .

Comparison with Similar Compounds

2-Phenoxynicotinamide can be compared with other TGR5 agonists such as 4-Phenoxythiazol-5-carboxamides and 4-Phenoxypyrimidine-5-carboxamides. These compounds share a similar mechanism of action but differ in their chemical structure and potency. For instance, 4-Phenoxythiazol-5-carboxamides have been found to be highly potent TGR5 agonists with EC50 values in the low nanomolar range . Similarly, 4-Phenoxypyrimidine-5-carboxamides exhibit significant antidiabetic activity and are orally efficacious .

List of Similar Compounds

Properties

IUPAC Name

2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBCRRFSFTVINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371852
Record name 2-phenoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

111950-69-7
Record name 2-phenoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2-phenoxynicotinamides as bleaching herbicides?

A1: While the provided abstract doesn't delve into the specific mechanism of action for 2-phenoxynicotinamides, it classifies them as "bleaching herbicides" []. Bleaching herbicides typically work by disrupting the chlorophyll biosynthesis pathway in plants. This disruption leads to a loss of chlorophyll, causing the plant tissues to turn white (bleach) and ultimately die. Further research is needed to elucidate the precise molecular target and downstream effects of 2-phenoxynicotinamides within this pathway.

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